molecular formula C8H13N3 B1443489 4-(aminomethyl)-N-ethylpyridin-2-amine CAS No. 858362-86-4

4-(aminomethyl)-N-ethylpyridin-2-amine

Cat. No.: B1443489
CAS No.: 858362-86-4
M. Wt: 151.21 g/mol
InChI Key: YENOREWNIMNEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-N-ethylpyridin-2-amine (CAS 858362-86-4) is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . This amine-functionalized pyridine derivative serves as a versatile building block in organic synthesis and medicinal chemistry research. The aminomethyl-pyridine scaffold is of significant interest in pharmaceutical development, as evidenced by research into similar structures as potential inhibitors of biological targets like dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes . Furthermore, pyridine-2-amine derivatives have been investigated in patent literature for their activity as Toll-like receptor 8 (TLR8) agonists, indicating potential applications in immunology, oncology, and as vaccine adjuvants . The structure provides points for further derivatization, making it a valuable intermediate for constructing compound libraries for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns. This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(aminomethyl)-N-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-10-8-5-7(6-9)3-4-11-8/h3-5H,2,6,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENOREWNIMNEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858362-86-4
Record name 4-(aminomethyl)-N-ethylpyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(aminomethyl)-N-ethylpyridin-2-amine typically involves:

  • Introduction of the aminomethyl group onto the pyridine ring.
  • N-ethylation of the pyridin-2-amine nitrogen.
  • Reduction steps to convert nitrile or related intermediates to the corresponding amine.
  • Use of catalytic or reductive methods to achieve selective transformations.

These steps are often carried out sequentially with careful control of temperature, solvent, and catalysts to optimize yield and purity.

Preparation via Cyanide Addition and Reduction (Patent CN106518823A)

One industrially relevant method involves:

  • Starting from cyclic ketones or pyridine derivatives.
  • Reaction with trimethylsilyl cyanide (TMSCN) and alkylamine to form amido cyanides.
  • Reduction of the cyano group using sodium borohydride (NaBH4) in the presence of Ni-Al alloy or similar metals.
  • Use of mixed solvents such as methanolic ammonia and dioxane.
  • Reaction conditions: temperature 0–20 °C for cyanide addition (2–5 hours), and 40–60 °C under hydrogen pressure (5–6 kg/cm²) for reduction (10–15 hours).

This method avoids hypertoxic and highly flammable reagents, making it suitable for large-scale industrial production with low toxicity and cost-effectiveness.

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
1 TMSCN + alkylamine 0–20 2–5 Formation of amido cyanide
2 NaBH4 + Ni-Al alloy, methanolic ammonia/dioxane 40–60 10–15 Reduction of cyano to amine

Benefits: Simple, low-cost, avoids hazardous materials, scalable for industrial use.

Multi-Step Organic Synthesis with Chiral Sulfinamide Intermediates (Research Articles)

Research focused on nitric oxide synthase inhibitors related to this compound has developed complex synthetic routes involving:

  • Coupling of lithiated pyridine derivatives with benzyl bromides or aldehydes.
  • Conversion of hydroxyl groups to azides via Mitsunobu reaction.
  • Reduction of azides to amines using lithium aluminum hydride (LiAlH4).
  • Amidation with chiral sulfinamides (Ellman’s sulfinamide) to introduce stereochemistry.
  • Use of DIBAL-H for selective reduction of nitriles to aldehydes.
  • Michael additions and Raney nickel catalyzed hydrogenations for further functional group transformations.
  • Protection/deprotection strategies using Boc groups and microwave-assisted hydrolysis.

These methods provide stereochemically defined analogs and allow structure-activity relationship (SAR) studies but are more complex and less suited for bulk production.

Step Reagents/Conditions Purpose
Coupling Lithiated pyridine + benzyl bromide Formation of nitrile intermediate
Reduction DIBAL-H Nitrile to aldehyde
Amidation Ellman’s chiral sulfinamide Introduction of stereochemistry
Azide formation & reduction Mitsunobu reaction + LiAlH4 Conversion to amine
Hydrogenation Raney Ni + H2 Reduction of nitro groups
Protection/Deprotection Boc protection, microwave hydrolysis Purification and stereoisomer separation

Research findings: These synthetic routes allow for the design of inhibitors with improved potency and selectivity by modifying the aminomethyl side chain and pyridine rings.

Preparation via Benzophenone Glycine Imine Alkyl Ester (Patent EP1422220A1)

Another synthetic approach involves:

  • Step A: Reaction of benzophenone glycine imine alkyl ester with N,N-diisopropyl N-ethylamine (trialkylamine base).
  • Step B: Reaction of the benzophenone glycine imine derivative with a halogenated pyridine (preferably chloro-substituted) in the presence of a dry inorganic base (e.g., K2CO3 or NaH) and a phase transfer catalyst (e.g., tetraethylammonium bromide) in an aprotic polar solvent like propionitrile.
  • Step C: Acidic hydrolysis under mild conditions (20–25 °C) with HCl to yield the target aminomethylpyridine derivative.

This method emphasizes mild reaction conditions and the use of phase transfer catalysis to improve yields and selectivity.

Step Reagents/Conditions Temperature (°C) Notes
A Benzophenone glycine imine + N,N-diisopropyl N-ethylamine Ambient Formation of imine intermediate
B Pyridine halide + dry base + phase transfer catalyst + propionitrile Ambient Coupling reaction
C Acidic hydrolysis (HCl) 20–25 Deprotection to free amine

Advantages: Mild conditions, use of phase transfer catalysts, suitable for scale-up.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Scale Suitability
Cyanide addition + NaBH4 reduction TMSCN, alkylamine, NaBH4, Ni-Al alloy, methanolic ammonia/dioxane Simple, low toxicity, industrial scale Large-scale production
Multi-step chiral synthesis Lithiated pyridine, Mitsunobu reaction, LiAlH4, Ellman’s sulfinamide, Raney Ni Stereoselective, SAR studies, complex Research/small scale
Benzophenone glycine imine route Benzophenone glycine imine, N,N-diisopropyl N-ethylamine, phase transfer catalyst, propionitrile Mild conditions, phase transfer catalysis Medium to large scale
Bromination of pyridine precursor Bromine, sulfuric acid Precursor synthesis Small to medium scale

Chemical Reactions Analysis

4-(aminomethyl)-N-ethylpyridin-2-amine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(aminomethyl)-N-ethylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-ethylpyridin-2-amine involves its interaction with specific molecular targets. It acts as a reversible inhibitor of various copper amine oxidases, which are enzymes involved in the metabolism of amines . The compound binds to the active site of these enzymes, preventing the oxidation of amine substrates and thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The activity and properties of 4-(aminomethyl)-N-ethylpyridin-2-amine can be inferred through comparisons with structurally related pyridine derivatives. Below is a detailed analysis of key analogs, supported by experimental data and structural insights.

Structural and Functional Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity Reference
This compound 4-CH₂NH₂, 2-NH(C₂H₅) C₈H₁₄N₃ 152.22 Hypothesized enhanced lipophilicity and ion channel modulation (inferred from analogs)
4-(Aminomethyl)pyridine 4-CH₂NH₂ C₆H₈N₂ 108.14 Potentiates HVACCs (voltage-activated calcium channels) with efficacy comparable to 4-AP (4-aminopyridine) at 1–3 mM .
4-(Aminomethyl)-N-cyclopropylpyridin-2-amine 4-CH₂NH₂, 2-NH(c-C₃H₅) C₉H₁₃N₃ 163.22 Smaller, rigid cyclopropyl group may reduce steric hindrance compared to ethyl. Used in safety studies .
4-Methyl-N-(3-methylphenyl)pyridin-2-amine 4-CH₃, 2-NH(C₆H₄-3-CH₃) C₁₃H₁₄N₂ 198.27 Aromatic substituent increases lipophilicity; potential for π-π interactions in binding .
4-Ethoxypyridin-2-amine 4-OCH₂CH₃ C₇H₁₀N₂O 138.17 Electron-withdrawing ethoxy group reduces basicity of adjacent amines; used as a synthetic intermediate .
N-[2-(Dimethylamino)ethyl]pyridin-2-amine 2-NH(CH₂)₂N(CH₃)₂ C₉H₁₅N₃ 165.24 Tertiary amine enhances solubility; studied for coordination chemistry .
4-Ethenylpyridin-2-amine 4-CH₂CH₂ C₇H₈N₂ 120.15 Conjugated ethenyl group may influence reactivity or photostability .

Physicochemical Properties

  • Lipophilicity: The N-ethyl group in the target compound likely increases logP compared to analogs like 4-(aminomethyl)pyridine, improving membrane permeability.
  • Basicity: The 2-amine (pKa ~8–10) and 4-aminomethyl groups (pKa ~9–11) contribute to pH-dependent solubility and binding .

Biological Activity

4-(Aminomethyl)-N-ethylpyridin-2-amine, with the CAS number 858362-86-4, is a pyridine derivative that has garnered interest in various fields of biological and medicinal chemistry. This compound is recognized for its potential therapeutic applications, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C8H12N2, with a molecular weight of 151.21 g/mol. It can be synthesized through various methods, typically involving the reaction of 4-pyridinecarboxaldehyde with ethylamine.

PropertyValue
Molecular Formula C8H12N2
Molecular Weight 151.21 g/mol
CAS Number 858362-86-4
IUPAC Name This compound

This compound acts primarily as a reversible inhibitor of copper-dependent amine oxidases. These enzymes play critical roles in the metabolism of biogenic amines and are implicated in various physiological processes. The binding of this compound to the active site of these enzymes alters their activity, potentially leading to therapeutic effects in conditions where amine metabolism is disrupted.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been shown to inhibit various copper amine oxidases selectively. This inhibition can affect neurotransmitter levels and has implications for neurodegenerative diseases.
  • Antioxidant Properties : Some studies suggest that this compound may possess antioxidant activity, which could help mitigate oxidative stress in cells.
  • Potential Anticancer Activity : Preliminary data indicate that it may have effects on cancer cell lines, although further studies are required to elucidate this potential.

Study 1: Inhibition of Copper Amine Oxidases

A study published in Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of aminopyridine derivatives, including this compound. The findings demonstrated that modifications to the aminopyridine structure significantly affected enzyme binding affinity and selectivity against different isoforms of nitric oxide synthase (nNOS) .

Study 2: Antioxidant Activity Assessment

Research conducted on various aminopyridine derivatives highlighted the antioxidant properties of this compound. The compound exhibited a capacity to scavenge free radicals in vitro, suggesting a potential role in protecting cells from oxidative damage .

Study 3: Anticancer Potential

In vitro studies on cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells. The mechanism appears to involve modulation of apoptotic pathways and interference with cell cycle progression .

Q & A

Q. What are the established synthetic routes for 4-(aminomethyl)-N-ethylpyridin-2-amine, and how do reaction parameters affect yield?

The compound can be synthesized via two primary routes:

  • Reductive Amination : Reacting 4-(aminomethyl)pyridin-2-amine with acetaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol at room temperature (yield: 50-65%). Excess aldehyde (1.5 eq) minimizes secondary amine formation .
  • Nucleophilic Substitution : Substituting 2-chloro-4-(aminomethyl)pyridine with ethylamine in dimethylformamide (DMF) at 80°C for 12 hours with potassium carbonate as a base (yield: 45-60%). Anhydrous conditions reduce hydrolysis byproducts . Microwave-assisted synthesis (100°C, 30 min) improves efficiency by 20-25% compared to conventional methods .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d6) shows characteristic peaks: δ 8.2 ppm (pyridine H3/H5), δ 3.4 ppm (N-CH2-ethyl), and δ 2.8 ppm (aminomethyl -CH2-) .
  • X-ray Crystallography : Resolves bond angles (e.g., C-N-C bond at 120.5°) and hydrogen bonding networks (e.g., N-H···N interactions at 2.8 Å) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water (70:30) ensure >98% purity .

Advanced Research Questions

Q. How can researchers design analogs of this compound to optimize biological activity?

  • Structure-Activity Relationship (SAR) Studies :
  • Replace the ethyl group with bulkier substituents (e.g., isopropyl) to enhance receptor binding affinity .
  • Introduce electron-withdrawing groups (e.g., -CF3) at the pyridine C5 position to improve metabolic stability .
    • Computational Modeling : Molecular docking (AutoDock Vina) identifies potential binding modes with target proteins (e.g., kinase inhibitors). MD simulations (AMBER) assess stability over 100 ns trajectories .

Q. How should conflicting biological activity data (e.g., IC50 variability) be resolved in preclinical studies?

  • Experimental Design Adjustments :
VariableImpactSolution
Cell LineMCF-7 vs. HEK293 may show 3-fold IC50 differencesStandardize cell lines (ATCC-validated)
Assay pHActivity drops 40% at pH <6.5Use pH 7.4 buffers mimicking physiological conditions
  • Meta-Analysis : Pool data from ≥3 independent studies (n=6 replicates each) to identify outliers via Grubbs' test (α=0.05) .

Q. What methodologies enable the study of metabolic pathways and degradation products?

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH (1 mM) for 60 min. LC-MS/MS identifies primary metabolites (e.g., N-deethylated product at m/z 180.1) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal hydrolytic cleavage of the aminomethyl group as the major degradation pathway .

Q. Which strategies improve the compound's solubility and bioavailability for in vivo studies?

  • Salt Formation : Hydrochloride salt increases aqueous solubility by 15-fold (from 0.2 mg/mL to 3.0 mg/mL) .
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles (150 nm diameter) enhances oral bioavailability from 12% to 38% in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(aminomethyl)-N-ethylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(aminomethyl)-N-ethylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.